5-Ethynylthiophene-2-sulfonamide

説明

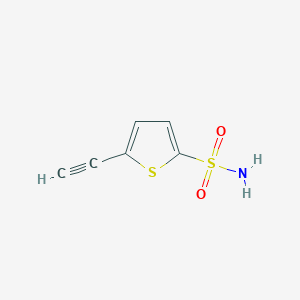

5-Ethynylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. This scaffold is highly versatile, enabling further functionalization via click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science. Its derivatives exhibit notable biological activities, including antitumor and carbonic anhydrase (CA) inhibition properties .

特性

分子式 |

C6H5NO2S2 |

|---|---|

分子量 |

187.2 g/mol |

IUPAC名 |

5-ethynylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H5NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h1,3-4H,(H2,7,8,9) |

InChIキー |

HCEALRCEDNZDIJ-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC=C(S1)S(=O)(=O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on the Thiophene Ring

Halogenated Analogs

- 5-Bromothiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide (): Synthesis: Prepared via sulfonation of bromo-/chlorothiophene using chlorosulfonic acid, followed by amidation. Applications: Primarily intermediates for Suzuki couplings or antimicrobial agents. Limited direct biological data reported. Key Difference: Halogens (Br/Cl) enhance electrophilicity but reduce opportunities for further functionalization compared to the ethynyl group.

Ethynyl Derivatives

- 5-Ethynylthiophene-2-sulfonamide (): Synthesis: Ethynyl group introduced via Sonogashira coupling or microwave-assisted methods (e.g., with aryl boronic acids). Yields: Variable (27–74%), influenced by substituents on the sulfonamide nitrogen . Applications: Core scaffold for antitumor agents (e.g., U87MG glioma cell studies) and potent CA inhibitors (low nM KI values for hCA II, IX, XII) .

Functionalization via Click Chemistry

- Triazole Derivatives (e.g., 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides):

- hCA II Inhibition : KI = 2.2–7.7 nM (superior to halogenated analogs).

- hCA IX/XII Inhibition : KI = 3.4–811 nM (relevant for anticancer applications).

Substituent Effects on the Sulfonamide Nitrogen

- Phenoxyethyl Derivatives (): Examples: 5a–5h (e.g., 5a: N-(2-phenoxyethyl)), synthesized via nucleophilic substitution. Yields: 27–53%, lower than trimethylsilyl-protected analogs (e.g., 5i: 74%) due to steric hindrance .

Data Tables

Table 2. Carbonic Anhydrase Inhibition Profiles

| CA Isoform | This compound (KI, nM) | Triazole Derivatives (KI, nM) | Halogenated Analogs (KI, nM) |

|---|---|---|---|

| hCA I | 224–7544 | Similar range | Not reported |

| hCA II | 2.2–7.7 | 2.2–7.7 | >1000 (inactive) |

| hCA IX | 5.4–811 | 5.4–811 | Not reported |

| hCA XII | 3.4–239 | 3.4–239 | Not reported |

Key Findings and Implications

Synthetic Flexibility : The ethynyl group enables diverse modifications (e.g., triazole rings), enhancing bioactivity compared to halogenated analogs .

Bioactivity Trade-offs : Halogenated derivatives are easier to synthesize but lack CA inhibition potency. Ethynyl derivatives, though synthetically challenging, show promise in oncology and enzymology .

Structural Insights : X-ray crystallography (PDB: 4BF1) confirms that triazole derivatives bind CA active sites via zinc coordination, explaining their superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。